

Application Notes and Protocols: 1-(2-Methoxypropoxy)-2-propanol in Cosmetic Formulations

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Compound of Interest		
Compound Name:	1-(2-Methoxypropoxy)-2-propanol	
Cat. No.:	B122039	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxypropoxy)-2-propanol, also known as Dipropylene Glycol Methyl Ether (DPM), is a versatile solvent and coupling agent increasingly utilized in the formulation of cosmetic and personal care products.[1][2][3] Its favorable safety profile, low odor, and excellent solvency for a wide range of cosmetic ingredients make it a valuable component in products such as fragrances, hair sprays, deodorants, lotions, shampoos, and makeup.[1][3][4]

These application notes provide a comprehensive overview of the physicochemical properties, functions, and safety assessment protocols for **1-(2-Methoxypropoxy)-2-propanol**. The detailed experimental protocols are based on internationally recognized guidelines to assist researchers and formulators in evaluating its performance and ensuring product safety.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(2-Methoxypropoxy)-2-propanol** is presented in Table 1. This data is essential for formulation development, enabling predictions of solubility, stability, and compatibility with other ingredients.

Table 1: Physicochemical Properties of **1-(2-Methoxypropoxy)-2-propanol**



Property	Value	Reference(s)
Chemical Name	1-(2-Methoxypropoxy)-2- propanol	[5]
CAS Number	13429-07-7	[5]
Molecular Formula	C7H16O3	[5]
Molecular Weight	148.20 g/mol	[5]
Appearance	Clear, colorless liquid	[6]
Odor	Mild, ether-like	[6]
Boiling Point	203.3 °C	[5]
Flash Point	76.7 °C	[5]
Density	0.955 g/cm ³	[5]
Viscosity	Low	[6]
Vapor Pressure	0.0678 mmHg at 25°C	[5]
Solubility	Miscible with water and many organic solvents	[6]
logP (Octanol/Water Partition Coefficient)	0.41870	[7]

Functions in Cosmetic Formulations

1-(2-Methoxypropoxy)-2-propanol serves several key functions in cosmetic products:

- Solvent: It effectively dissolves a wide range of active ingredients, fragrance oils, and resins, ensuring a homogenous and stable formulation.[1][8]
- Coupling Agent: In systems containing both oil and water, it acts as a coupling agent, improving the miscibility of immiscible components and enhancing product clarity and stability.[9]



- Carrier: For active ingredients and fragrances, it can act as a carrier, aiding in their delivery and dispersion within the formulation and on the skin.[1]
- Viscosity Modifier: Due to its low viscosity, it can be used to reduce the thickness of creams and lotions, improving their spreadability and feel upon application.
- Emollient: It can impart a light, non-greasy emollient feel to skincare and cosmetic products.
 [7][10]

Experimental Protocols: Safety and Efficacy Assessment

The following protocols are based on OECD (Organisation for Economic Co-operation and Development) guidelines and standard industry practices for the safety and performance evaluation of cosmetic ingredients.

Safety Assessment

The safety of a cosmetic ingredient is paramount. The following in vitro (non-animal) testing strategy is recommended to assess the potential of **1-(2-Methoxypropoxy)-2-propanol** to cause skin corrosion, irritation, or sensitization.

This test determines the potential of a substance to cause irreversible skin damage.[2][3][11]

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[2][7][12] The ability of the substance to penetrate the stratum corneum and cause cell death in the underlying layers is assessed by measuring cell viability using the MTT assay.[12][13] A significant decrease in cell viability indicates a corrosive potential.[7][12]

- Tissue Preparation: Reconstituted human epidermis tissue models are received and preincubated in a sterile culture medium.
- Test Substance Application: A defined volume of 1-(2-Methoxypropoxy)-2-propanol is applied directly to the surface of the RhE tissue.

Methodological & Application



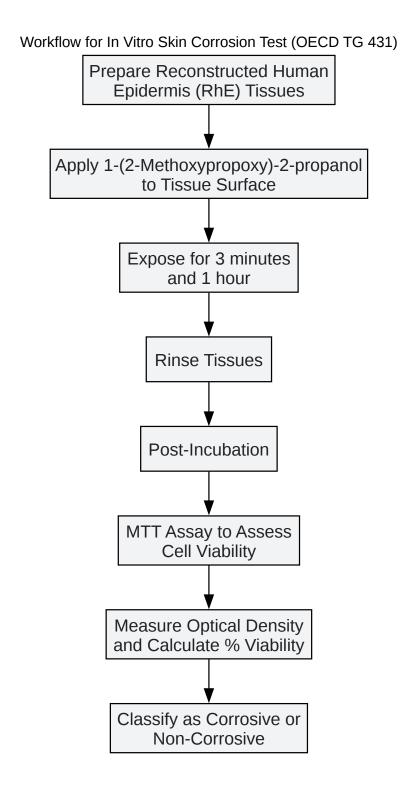


- Exposure: The tissues are exposed to the test substance for specific time points (e.g., 3 minutes and 1 hour).[14]
- Rinsing: After the exposure period, the test substance is thoroughly rinsed from the tissue surface.
- Post-Incubation: The tissues are incubated for a further period to allow for the development of cytotoxic effects.
- Viability Assessment (MTT Assay): The tissues are incubated with MTT solution. Viable cells
 will convert the MTT into a blue formazan salt, which is then extracted.[12]
- Data Analysis: The optical density of the extracted formazan is measured spectrophotometrically. The percentage of viable cells is calculated relative to negative controls.[14]

Interpretation of Results:

- Corrosive: A mean tissue viability of less than 50% after a 3-minute exposure, or less than 15% after a 1-hour exposure.[14]
- Non-Corrosive: A mean tissue viability of 50% or greater after a 3-minute exposure and 15% or greater after a 1-hour exposure.[14]





Workflow for In Vitro Skin Corrosion Test (OECD TG 431)

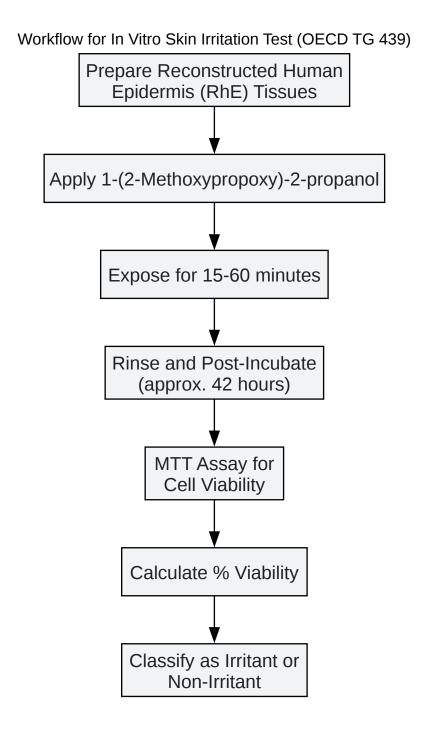


This test evaluates the potential of a substance to cause reversible skin irritation.[8][15][16]

Principle: Similar to the corrosion test, this method uses an RhE model.[8][15] However, the exposure and treatment conditions are less harsh to differentiate irritant from non-irritant substances.[15] A reduction in cell viability below a certain threshold suggests an irritant potential.[16]

- Tissue Preparation: RhE tissues are prepared as in the corrosion test.
- Test Substance Application: 1-(2-Methoxypropoxy)-2-propanol is applied to the tissue surface.
- Exposure: Tissues are exposed for a defined period (typically 15-60 minutes).[17]
- Rinsing and Post-Incubation: The substance is rinsed off, and tissues are incubated for an extended period (e.g., 42 hours) to allow for recovery or progression of irritation.[16]
- Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay.
- Data Analysis: The percentage of viable cells is calculated relative to negative controls.[17]
 Interpretation of Results:
- Irritant (Category 2): Mean tissue viability is less than or equal to 50%.[16]
- Non-Irritant: Mean tissue viability is greater than 50%.[16]





Workflow for In Vitro Skin Irritation Test (OECD TG 439)

Methodological & Application





This assay identifies substances with the potential to cause skin sensitization (allergic contact dermatitis).[10][13][18]

Principle: This test is based on the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocytes, a key event in skin sensitization.[16][19] A genetically modified human keratinocyte cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) is used.[2] When exposed to a sensitizer, the pathway is activated, leading to the production of luciferase, which is measured by luminescence.[2]

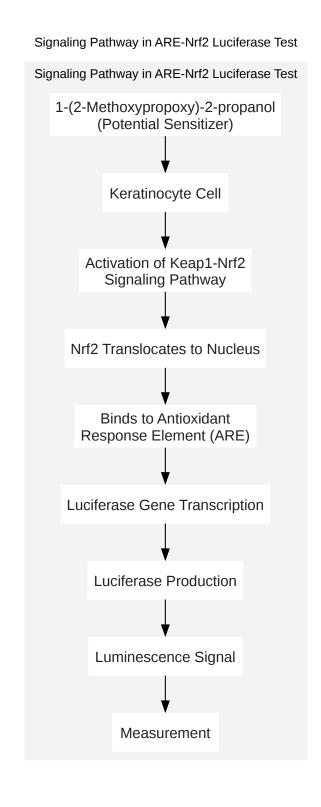
Protocol:

- Cell Culture: The ARE-Nrf2 luciferase keratinocyte cell line is cultured in 96-well plates.
- Test Substance Preparation: A series of concentrations of 1-(2-Methoxypropoxy)-2propanol are prepared.
- Exposure: The cells are exposed to the different concentrations of the test substance for a defined period (e.g., 48 hours).[20]
- Luminescence Measurement: After exposure, a reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.[2]
- Cytotoxicity Assessment: A parallel cytotoxicity assay is performed to ensure that the observed luciferase induction is not due to cell death.[20]
- Data Analysis: The fold induction of luciferase activity is calculated for each concentration relative to a vehicle control.

Interpretation of Results:

- Sensitizer: A substance is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase activity above a certain threshold (e.g., 1.5fold induction) at concentrations that are not cytotoxic.[16]
- Non-Sensitizer: No significant induction of luciferase activity is observed.





Signaling Pathway in ARE-Nrf2 Luciferase Test



Performance and Stability Assessment

Principle: To determine the solubility of **1-(2-Methoxypropoxy)-2-propanol** in various cosmetic oils and solvents commonly used in formulations.

Protocol:

- Solvent Selection: Choose a range of relevant cosmetic solvents (e.g., water, ethanol, mineral oil, silicone fluids, esters).
- Sample Preparation: Prepare a series of vials for each solvent.
- Titration: Gradually add known amounts of **1-(2-Methoxypropoxy)-2-propanol** to a known amount of each solvent, with constant agitation.
- Observation: Visually inspect the mixture for clarity or the presence of undissolved material.
- Endpoint Determination: The point at which the solution becomes saturated (i.e., no more **1 (2-Methoxypropoxy)-2-propanol** will dissolve) is the solubility limit.
- Quantification: Express the solubility as a percentage (w/w) or in g/100g of solvent.

Principle: To assess the effect of adding **1-(2-Methoxypropoxy)-2-propanol** on the viscosity of a cosmetic formulation (e.g., a cream or lotion).

- Formulation Preparation: Prepare a base cosmetic formulation and several variations with increasing concentrations of 1-(2-Methoxypropoxy)-2-propanol.
- Instrumentation: Use a rotational viscometer or rheometer with appropriate spindles or geometry.[21]
- Sample Loading: Carefully load the sample into the viscometer, avoiding air bubbles.
- Measurement: Measure the viscosity at a controlled temperature and defined shear rates.
 [21]

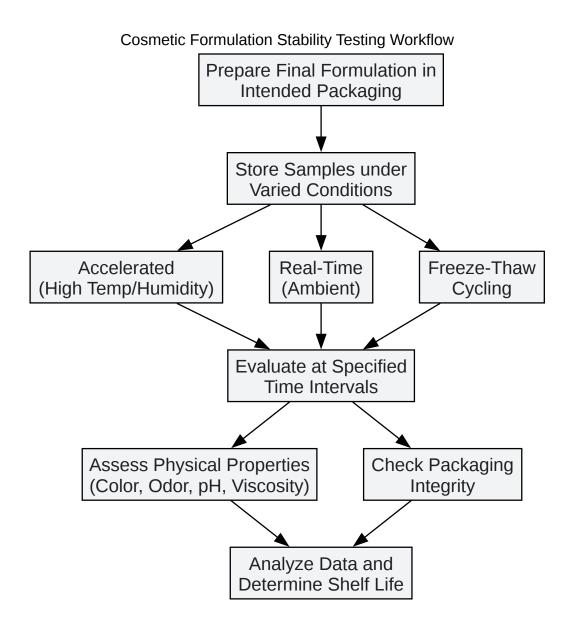


 Data Recording: Record the viscosity values (in mPa·s or cP) at each concentration and shear rate.

Principle: To evaluate the physical and chemical stability of a cosmetic formulation containing **1-(2-Methoxypropoxy)-2-propanol** under various environmental conditions over time.[12][20]

- Sample Preparation: Prepare the final cosmetic formulation containing 1-(2-Methoxypropoxy)-2-propanol in its intended packaging.
- Storage Conditions: Store samples under a range of conditions, including:
 - Accelerated Stability: High temperature (e.g., 40-45°C) and high humidity (e.g., 75% RH)
 for a period of 3-6 months.[20]
 - Real-Time Stability: Ambient room temperature for the intended shelf life of the product.
 [20]
 - Freeze-Thaw Cycling: Alternate between low and high temperatures (e.g., -10°C and 25°C) for several cycles.[12]
- Evaluation Intervals: At specified time points (e.g., 1, 2, 3, and 6 months for accelerated testing), evaluate the samples for changes in:
 - Physical Properties: Appearance, color, odor, pH, and viscosity.
 - Packaging Integrity: Leakage, discoloration, or deformation.
- Centrifuge Test: As a quick preliminary test for emulsion stability, centrifuge the product at high speed (e.g., 3000 rpm) and observe for any phase separation.[11][22]





Cosmetic Formulation Stability Testing Workflow

Conclusion

1-(2-Methoxypropoxy)-2-propanol is a valuable multifunctional ingredient for cosmetic formulations. Its properties as a solvent, coupling agent, and viscosity modifier, combined with a favorable safety profile, make it suitable for a wide array of personal care products. The



experimental protocols outlined in these application notes provide a robust framework for researchers and formulators to thoroughly evaluate the safety and performance of new formulations containing this ingredient, ensuring the development of stable, effective, and safe cosmetic products for the consumer.

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